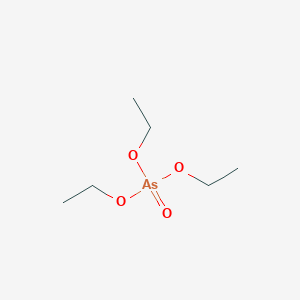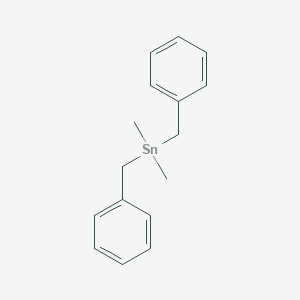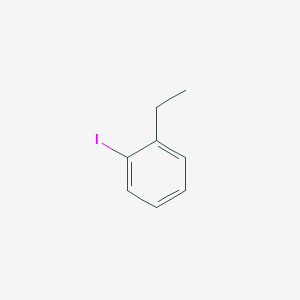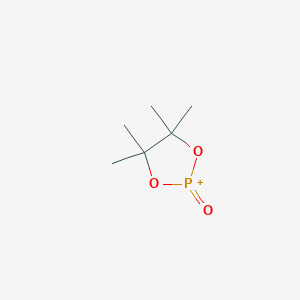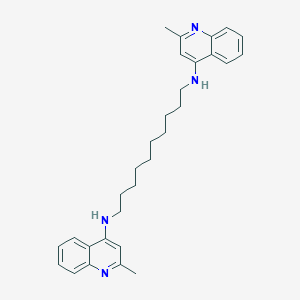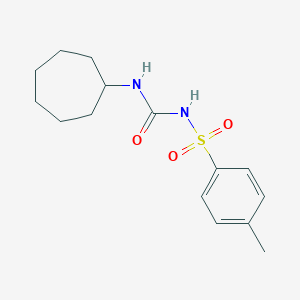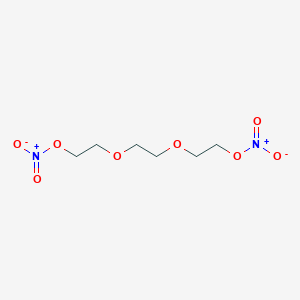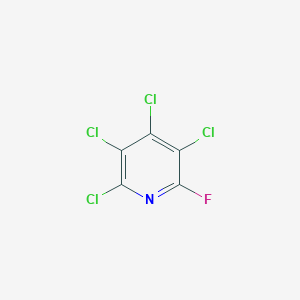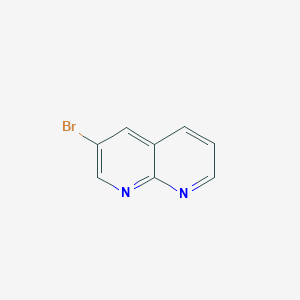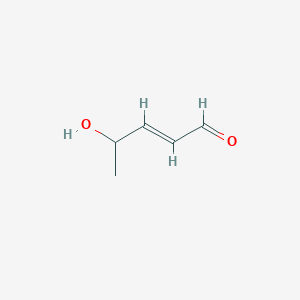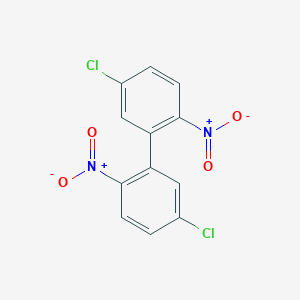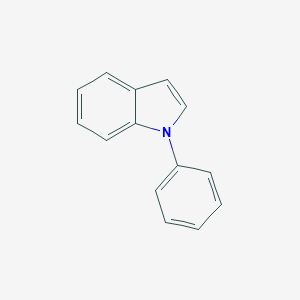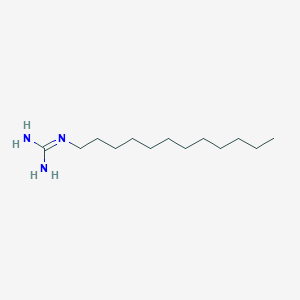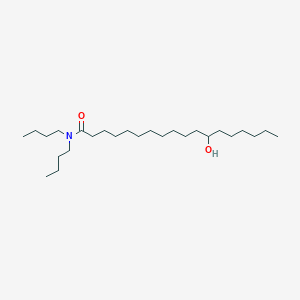
N,N-Dibutyl-12-hydroxyoctadecan-1-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-12-hydroxyoctadecan-1-amide, commonly known as DOA, is a long-chain fatty acid amide that has been extensively studied for its various applications in scientific research. DOA is a white or yellowish powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. This compound has a long hydrocarbon chain that makes it an excellent surfactant, emulsifier, and lubricant. In
作用机制
The mechanism of action of DOA is not fully understood. However, it is believed that DOA interacts with the lipid bilayer of cell membranes, altering their structure and function. DOA has been shown to increase the fluidity of lipid bilayers and to enhance the permeability of cell membranes. This may explain its surfactant and emulsifying properties.
生化和生理效应
DOA has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. DOA has also been shown to enhance the permeability of cell membranes, which may increase the absorption of drugs. In addition, DOA has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
DOA has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. DOA is also stable and has a long shelf life. However, DOA has some limitations for lab experiments. It is insoluble in water, which may limit its use in aqueous systems. In addition, DOA may interfere with some analytical techniques, such as nuclear magnetic resonance spectroscopy.
未来方向
There are several future directions for the study of DOA. One direction is the development of new synthesis methods for DOA that are more efficient and environmentally friendly. Another direction is the investigation of the interaction of DOA with cell membranes at the molecular level. This may lead to a better understanding of the mechanism of action of DOA. Finally, the application of DOA in drug delivery systems and other biomedical applications should be further explored.
Conclusion:
In conclusion, N,N-Dibutyl-12-hydroxyoctadecan-1-amide, or DOA, is a long-chain fatty acid amide that has been extensively studied for its various applications in scientific research. DOA has several advantages for lab experiments, including its low cost and stability. However, DOA also has some limitations, such as its insolubility in water. Further research is needed to fully understand the mechanism of action of DOA and to explore its potential applications in drug delivery systems and other biomedical applications.
合成方法
DOA can be synthesized using various methods, including the reaction of butylamine and 12-hydroxystearic acid, the reaction of butylamine and stearoyl chloride, and the reaction of butylamine and stearic acid in the presence of a catalyst. The most common method for synthesizing DOA is the reaction of butylamine and 12-hydroxystearic acid. This method involves the reaction of butylamine with 12-hydroxystearic acid in a solvent such as ethanol or chloroform. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the resulting DOA is purified by recrystallization.
科学研究应用
DOA has been extensively studied for its various applications in scientific research. It has been used as a surfactant in the preparation of nanoparticles, emulsions, and microemulsions. DOA has also been used as a lubricant in the preparation of solid lipid nanoparticles. In addition, DOA has been used as a solubilizer in the preparation of liposomes and as a stabilizer in the preparation of emulsions.
属性
CAS 编号 |
16169-48-5 |
|---|---|
产品名称 |
N,N-Dibutyl-12-hydroxyoctadecan-1-amide |
分子式 |
C26H53NO2 |
分子量 |
411.7 g/mol |
IUPAC 名称 |
N,N-dibutyl-12-hydroxyoctadecanamide |
InChI |
InChI=1S/C26H53NO2/c1-4-7-10-17-20-25(28)21-18-15-13-11-12-14-16-19-22-26(29)27(23-8-5-2)24-9-6-3/h25,28H,4-24H2,1-3H3 |
InChI 键 |
DZJSNRMJNYRMAG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |
规范 SMILES |
CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |
其他 CAS 编号 |
16169-48-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)
